molecular formula C26H34O4 B3001708 (11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol CAS No. 1005328-81-3

(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol

Cat. No. B3001708
CAS RN: 1005328-81-3
M. Wt: 410.554
InChI Key: FVFRWPLEBQLVDY-VURMDHGXSA-N
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Description

(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol is a natural product found in Kermadecia elliptica with data available.

Scientific Research Applications

Synthesis and Structural Studies

  • The synthesis of macrocyclic polyethers with similar structural complexities to (11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol has been studied, focusing on their molecular structures and spectral properties (Kılıç & Gündüz, 1986).

Complex Formation and Chemical Properties

  • Research on similar macrocyclic ligands has led to the creation of novel complexes with metals such as zinc, offering insights into the potential binding and coordination properties of these compounds (Fernández-Fernández et al., 2007).

Crystallographic Analysis

  • Crystallographic studies have been conducted on compounds with structural similarities to this compound, providing detailed insights into their molecular geometry and atomic arrangement (Pohl et al., 1995).

Applications in Coordination Chemistry

  • Investigations into similar macrocyclic ligands have explored their use in forming complexes with metals such as rhodium and palladium, suggesting potential applications in coordination chemistry and catalysis (Parker et al., 1985).

Chemical Synthesis and Reactivity

  • Studies have focused on the chemical reactivity and synthesis of tricyclic compounds, providing insights into the synthesis routes and reactivity of complex molecules like this compound (Cory et al., 1981).

properties

IUPAC Name

(11Z)-tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34O4/c27-21-17-20-14-12-10-8-6-4-2-1-3-5-7-9-11-13-19-15-22(28)26(23(29)16-19)25(20)24(30)18-21/h6,8,15-18,27-30H,1-5,7,9-14H2/b8-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVFRWPLEBQLVDY-VURMDHGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCC=CCCCC2=C(C(=CC(=C2)O)O)C3=C(C=C(CCCC1)C=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC/C=C\CCCC2=C(C(=CC(=C2)O)O)C3=C(C=C(CCCC1)C=C3O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol
Reactant of Route 2
(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol
Reactant of Route 3
(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol
Reactant of Route 4
(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol
Reactant of Route 5
(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol
Reactant of Route 6
(11Z)-Tricyclo[20.2.2.02,7]hexacosa-1(24),2(7),3,5,11,22,25-heptaene-3,5,24,25-tetrol

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